molecular formula C11H15N3S B1483517 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine CAS No. 2097979-20-7

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1483517
CAS RN: 2097979-20-7
M. Wt: 221.32 g/mol
InChI Key: OXXREMJPKDZDSB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves a pyrazole ring and a thiophenyl group connected by an ethylamine linker. The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings, as well as the ethylamine linker. The nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring could potentially act as nucleophilic sites in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazole and thiophene rings could enhance its solubility in polar solvents .

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been studied for its potential anti-fibrotic activity. Fibrosis is a pathological condition characterized by excessive tissue repair and collagen deposition, leading to organ dysfunction. The pyrazole and thiophene moieties present in the compound may inhibit the proliferation of fibroblasts and the synthesis of extracellular matrix proteins, which are key processes in the development of fibrosis .

Future Directions

The study of this compound could be an interesting area of research, given the biological activity of many pyrazole and thiophene-containing compounds. Future work could involve synthesizing the compound, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

2-(1-ethyl-3-thiophen-3-ylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3S/c1-2-14-7-9(3-5-12)11(13-14)10-4-6-15-8-10/h4,6-8H,2-3,5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXREMJPKDZDSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CSC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 3
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 4
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 5
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 6
2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethan-1-amine

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